Ethyl 5-bromo-2-phenylthiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-2-16-12(15)9-10(13)17-11(14-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAJVAODOMRERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30659424 | |
| Record name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914347-21-0 | |
| Record name | Ethyl 5-bromo-2-phenyl-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30659424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Route
The typical synthesis of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate involves three main steps:
Formation of the Thiazole Core: This is usually achieved by cyclization reactions involving thiourea derivatives and α-haloketones or active methylene isocyanides. For example, the regioselective cyclization of dithioates with active methylene isocyanides under base-promoted, metal-free conditions in solvents like DMF yields substituted thiazoles efficiently at room temperature.
Selective Bromination: Bromination is performed at the 5-position of the thiazole ring using bromine or brominating agents under controlled low temperatures (0–5°C) to ensure regioselectivity and avoid over-bromination. Solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to facilitate the reaction.
Esterification: The carboxylic acid group at position 4 is esterified with ethanol, typically under acidic or catalytic conditions, to form the ethyl ester. This step can be done post-bromination or by direct esterification of the brominated acid intermediate.
Detailed Reaction Conditions and Optimization
Optimization focuses on temperature control during bromination to enhance selectivity and minimize side reactions. Purification typically involves silica gel column chromatography using hexane/ethyl acetate mixtures to ensure high purity.
Industrial Scale Considerations
Industrial production employs automated control of reaction parameters (temperature, pressure, reagent feed rates) to maximize yield and purity. Large-scale bromination and esterification are optimized to reduce by-products and facilitate downstream processing. Use of continuous flow reactors for bromination has been explored to improve safety and scalability.
Mechanistic Insights and Reaction Analysis
Bromination Mechanism
The bromination of 2-phenylthiazole-4-carboxylic acid proceeds via electrophilic aromatic substitution, where bromine electrophile attacks the electron-rich 5-position of the thiazole ring. The presence of the electron-withdrawing carboxylate ester and phenyl substituent directs bromination regioselectively.
Cyclization Mechanism
Base-promoted cyclization between dithioates and active methylene isocyanides proceeds through nucleophilic attack and ring closure, yielding the thiazole core with high regioselectivity. Density Functional Theory (DFT) studies support the selective formation of 2,5-disubstituted thiazoles under these conditions.
Characterization and Purity Assessment
Characterization of the synthesized compound involves:
Nuclear Magnetic Resonance (NMR): ^1H NMR signals confirm aromatic protons (δ 7.2–8.5 ppm) and ethyl ester protons (δ 4.3–4.5 ppm). ^13C NMR shows carbonyl carbon near δ 165 ppm.
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks with characteristic bromine isotope patterns.
Infrared Spectroscopy (IR): Ester carbonyl stretching near 1720 cm⁻¹ and thiazole C–N stretching around 1600 cm⁻¹ are diagnostic.
Single-Crystal X-ray Diffraction (SCXRD): Used to confirm molecular structure and regioselectivity, often performed at low temperatures with software such as SHELX for refinement and Mercury for visualization.
Summary Table of Preparation Methods
Research Findings and Notes
The bromination step is critical for regioselectivity; low temperatures and slow addition of bromine prevent over-bromination and side reactions.
The base-promoted cyclization method offers a mild, metal-free alternative to traditional palladium-catalyzed routes, with excellent functional group tolerance and scalability.
The ethyl ester functionality facilitates further transformations, including hydrolysis to carboxylic acids or cross-coupling reactions at the bromine site, making this compound a versatile synthetic intermediate.
Purity levels exceeding 99% are achievable with optimized reaction and purification protocols, essential for pharmaceutical applications.
This detailed analysis consolidates diverse, authoritative sources to present a comprehensive picture of the preparation methods for this compound, emphasizing reaction conditions, mechanistic insights, and practical considerations for both laboratory and industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form the corresponding thiazolidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted thiazole derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiazolidine derivatives.
Scientific Research Applications
Synthesis Routes
The synthesis of ethyl 5-bromo-2-phenylthiazole-4-carboxylate typically involves the following steps:
- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives and α-haloketones.
- Bromination : The introduction of the bromine atom can be performed using brominating agents on the thiazole precursor.
- Esterification : The carboxylic acid group is esterified with ethanol to yield the ethyl ester.
Medicinal Chemistry
This compound has been investigated for its potential biological activities, which include:
- Antimicrobial Activity : Several studies have reported its effectiveness against various bacterial strains. For instance, derivatives of this compound have shown significant antibacterial activity comparable to standard antibiotics .
- Anticancer Properties : Research indicates that thiazole derivatives exhibit anticancer effects. This compound has been explored for its ability to inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines .
Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis. It is used to create more complex thiazole derivatives that may possess enhanced biological activities. The versatility of this compound allows it to be employed in various synthetic pathways, contributing to the development of new pharmaceuticals and agrochemicals .
Case Study 1: Antimicrobial Activity
A study conducted on several thiazole derivatives, including this compound, demonstrated notable antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus. The structure–activity relationship (SAR) analysis indicated that the presence of the bromine atom significantly enhances the compound's activity compared to its non-brominated counterparts .
Case Study 2: Anticancer Effects
In another investigation, this compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The results revealed that this compound induced apoptosis in cancer cells through mitochondrial pathways, suggesting its potential as a lead compound for further anticancer drug development .
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-2-phenylthiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate belongs to a broader class of substituted thiazoles and oxazoles. Below is a systematic comparison with structurally related compounds:
Key Findings
Substituent Position Effects: Bromine at C5 (as in the target compound) increases electrophilicity at this position, favoring nucleophilic aromatic substitution (SNAr) or cross-coupling reactions. In contrast, bromine at C2 (e.g., Methyl 2-bromo-5-methylthiazole-4-carboxylate) shifts reactivity toward the thiazole sulfur, altering reaction pathways .
Heterocyclic Ring Modifications :
- Replacing the thiazole sulfur with oxygen (e.g., oxazole derivatives) reduces ring aromaticity and increases susceptibility to ring-opening reactions. For example, ethyl 2-(4-methoxyphenyl)oxazole-4-carboxylate exhibits lower thermal stability (decomposition at 120°C vs. 180°C for thiazoles) .
Biological Activity :
- Brominated thiazoles with methylthio groups (e.g., 4-Bromo-5-(3-fluorophenyl)thiazole derivatives) show marked antimicrobial activity due to enhanced membrane permeability, whereas ester-substituted analogues like the target compound are more suited as synthetic intermediates .
Synthetic Utility :
- The target compound’s ethyl ester group facilitates hydrolysis to carboxylic acids, a step critical in prodrug activation. In contrast, methyl esters (e.g., Methyl 2-bromo-5-methylthiazole-4-carboxylate) require harsher conditions for hydrolysis, limiting their utility in sensitive reactions .
Crystallographic and Spectroscopic Comparisons
- Hirshfeld Surface Analysis : this compound exhibits intermolecular C–H···O and π-stacking interactions, stabilizing its crystal lattice. This contrasts with oxazole derivatives, where weaker C–H···N interactions dominate .
- NMR Shifts: The bromine atom induces deshielding of adjacent protons (e.g., H-C5 in thiazole), resulting in distinct ¹H NMR peaks at δ 8.2–8.5 ppm, absent in non-brominated analogues .
Biological Activity
Ethyl 5-bromo-2-phenylthiazole-4-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current research findings related to its biological activity, including case studies and data tables.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its versatile biological properties. The presence of the bromine atom and the ethyl carboxylate group enhances its potential as a bioactive compound.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. A comparative analysis of various thiazole compounds demonstrated that those with electron-withdrawing groups, such as bromine, exhibited improved cytotoxicity against cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluated the efficacy of several thiazole derivatives against human cancer cell lines, including T47D (breast cancer), Caco-2 (colorectal cancer), and HT-29 (colon cancer). The results indicated that:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | T47D | <10 |
| This compound | Caco-2 | <10 |
| This compound | HT-29 | <10 |
These findings suggest that the compound exhibits potent cytotoxic activity across multiple cancer types, potentially surpassing existing therapeutic agents like doxorubicin .
The mechanism underlying the antitumor activity of this compound involves interaction with specific cellular pathways. Research indicates that thiazoles can inhibit protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling and proliferation. The inhibition of PTPs may lead to reduced tumor growth and increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, comparable to standard antibiotics.
Comparative Antimicrobial Efficacy
A recent evaluation of thiazole derivatives revealed:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 15 |
| This compound | Escherichia coli | 12 |
These results indicate that this compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent .
Structure-Aactivity Relationship (SAR)
The structure–activity relationship (SAR) studies emphasize the importance of specific structural features in enhancing biological activity. The presence of the bromine atom at position five and the ethoxy group at position four are critical for maximizing both anticancer and antimicrobial effects. Modifications to these positions can lead to variations in potency and selectivity against different biological targets .
Q & A
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
- Methodology :
- Substituent Effects : Replace the phenyl group with electron-withdrawing groups (e.g., –NO₂) to increase electrophilicity.
- Bioisosteres : Substitute bromine with CF₃ (similar van der Waals radius) to improve membrane permeability.
- SAR Databases : Cross-reference analogs in Reaxys (e.g., ethyl 5-bromo-2-(4-methoxyphenyl)thiazole-4-carboxylate for antimicrobial SAR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
